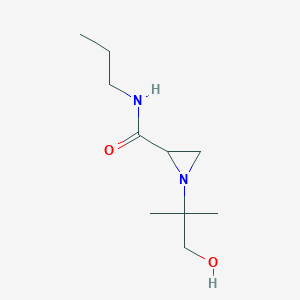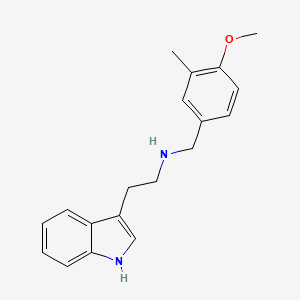
1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide, also known as APTO-253, is a small molecule drug candidate that is currently being studied for its potential in treating various types of cancer. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for further research.
作用機序
The mechanism of action of 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide involves the inhibition of the RNA-binding protein called nucleolin. Nucleolin plays a key role in the regulation of gene expression and is overexpressed in many types of cancer cells. By inhibiting nucleolin, 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide disrupts the cancer cells' ability to grow and survive, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has shown potent anti-tumor activity in preclinical studies. However, there are also some limitations to using 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide in lab experiments. For example, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide. One area of interest is the development of more potent and selective inhibitors of nucleolin, which could lead to even greater anti-tumor activity. Another area of research is the identification of biomarkers that could help predict which patients are most likely to respond to 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide treatment. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide in humans and to explore its potential as a cancer treatment.
合成法
The synthesis of 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide involves several steps, starting with the reaction of propylamine with 2-aziridinecarboxylic acid to form N-propyl-2-aziridinecarboxamide. This intermediate is then reacted with tert-butyl hydroperoxide to form the final product, 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has been studied extensively in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, the compound has shown potent anti-tumor activity, inducing cell death and inhibiting tumor growth. 1-(2-hydroxy-1,1-dimethylethyl)-N-propyl-2-aziridinecarboxamide has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-N-propylaziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-5-11-9(14)8-6-12(8)10(2,3)7-13/h8,13H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEKOUGBOKLRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CN1C(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5176464.png)

![1-(4-ethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5176491.png)
![1-(2,4-dimethylphenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5176492.png)
![1-(3,4-dimethylphenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5176497.png)
![3-bromo-4-ethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5176500.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![N-[1-(1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5176508.png)
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5176548.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)
